2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide
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Description
2-(4-(2-Amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C24H20N4O6 and its molecular weight is 460.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(4-(2-amino-3-cyano-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenoxy)-N-(3-nitrophenyl)acetamide is a complex organic molecule that belongs to the class of 2H/4H-chromenes. This class is known for its diverse biological activities and therapeutic potential. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C27H27N3O5
- Molecular Weight : 473.52 g/mol
- CAS Number : 332912-92-2
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Compounds with a 2H/4H-chromene scaffold have demonstrated significant anticancer properties. They interact with tubulin at binding sites similar to colchicine, leading to disruption in microtubule formation and subsequent apoptosis in cancer cells . Specifically, the compound has been shown to induce caspase-dependent apoptosis and inhibit cell migration and invasion .
- Antimicrobial Properties : The presence of the phenoxy and nitrophenyl groups enhances the antimicrobial efficacy of the compound. Studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activities against various pathogens .
- Antidiabetic Effects : Some derivatives of 2H/4H-chromenes have shown potential in managing diabetes by modulating glucose metabolism and enhancing insulin sensitivity .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study by Afifi et al. (2017) demonstrated that a related chromene derivative significantly inhibited the growth of various cancer cell lines through apoptosis induction via caspase activation. The study highlighted the importance of structural modifications in enhancing anticancer potency .
Case Study 2: Antimicrobial Efficacy
Research conducted by Suvarna et al. (2017) reported that phenoxy-containing compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the introduction of nitrophenyl groups further augmented their antimicrobial properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of chromene derivatives. Modifications at specific positions on the chromene ring can lead to enhanced potency against targeted diseases:
- Substituents on the phenoxy group can influence binding affinity to biological targets.
- Variations in the nitrophenyl moiety may affect solubility and bioavailability.
Properties
Molecular Formula |
C24H20N4O6 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
2-[4-(2-amino-3-cyano-5-oxo-4,6,7,8-tetrahydrochromen-4-yl)phenoxy]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H20N4O6/c25-12-18-22(23-19(29)5-2-6-20(23)34-24(18)26)14-7-9-17(10-8-14)33-13-21(30)27-15-3-1-4-16(11-15)28(31)32/h1,3-4,7-11,22H,2,5-6,13,26H2,(H,27,30) |
InChI Key |
JBKUBQOQGWFBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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